Thermal Ring-Opening Kinetics: 1-Chlorocyclobutene vs. 1-Bromocyclobutene – Arrhenius Parameters from Direct Isomerization Studies
In a direct head-to-head experimental study, the thermal isomerization of 1-chlorocyclobutene and 1-bromocyclobutene to their respective 2-halobuta-1,3-dienes was measured under identical conditions [1]. The 1-chloro compound yields the Arrhenius equation log(k₁/s⁻¹) = 13.26 ± 0.03 − (140,750 ± 270 J·mol⁻¹) / (2.303 RT), while the 1-bromo analog gives log(k₂/s⁻¹) = 13.53 ± 0.06 − (141,270 ± 510 J·mol⁻¹) / (2.303 RT). At 446.6 K, the derived rate constants are k₁ ≈ 6.3 × 10⁻⁴ s⁻¹ and k₂ ≈ 1.0 × 10⁻³ s⁻¹, meaning the bromo derivative isomerizes approximately 1.6-fold faster despite nearly identical activation energies, owing entirely to its higher pre-exponential factor (3.39 × 10¹³ s⁻¹ vs. 1.82 × 10¹³ s⁻¹) [2].
| Evidence Dimension | Thermal isomerization rate constant at 446.6 K |
|---|---|
| Target Compound Data | k₁ ≈ 6.3 × 10⁻⁴ s⁻¹ (log A = 13.26 ± 0.03, Ea = 140.75 ± 0.27 kJ·mol⁻¹) |
| Comparator Or Baseline | 1-Bromocyclobutene: k₂ ≈ 1.0 × 10⁻³ s⁻¹ (log A = 13.53 ± 0.06, Ea = 141.27 ± 0.51 kJ·mol⁻¹) |
| Quantified Difference | k₂ / k₁ ≈ 1.6 (1-bromo reacts ~60% faster at 446.6 K) |
| Conditions | Gas-phase thermal isomerization, pressure >1 kN·m⁻², temperature ranges: 423–473 K (1-chloro), 424–458 K (1-bromo); homogeneous first-order kinetics verified |
Why This Matters
Researchers selecting a halogenated cyclobutene for thermal pericyclic applications must account for the ~1.6-fold rate difference, which directly impacts reaction time-scale optimization and product distribution predictability.
- [1] Dickens, D.; Frey, H.M.; Metcalfe, J. Thermal isomerization of cyclobutenes. Part 18.—1-Chlorocyclobutene and 1-bromocyclobutene. Trans. Faraday Soc. 1971, 67, 2328–2332. View Source
- [2] NIST Chemical Kinetics Database, Standard Reference Database 17. Entry 1971DIC/FRE2328-2332: Cyclobutene, 1-chloro- → CH₂=CClCH=CH₂ and Cylobutene, 1-bromo- → CH₂=CBrCH=CH₂. View Source
